molecular formula C11H13ClN2O2 B7947801 (s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride

(s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride

Cat. No.: B7947801
M. Wt: 240.68 g/mol
InChI Key: XXZHQCDQCKLSAF-PPHPATTJSA-N
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Description

(s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanophenyl group attached to the alanine backbone, with a methyl ester and hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and L-alanine.

    Formation of Schiff Base: The 3-cyanobenzaldehyde reacts with L-alanine to form a Schiff base intermediate under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: The amine is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyanophenyl group can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ester and hydrochloride groups enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-(4-Cyanophenyl)alanine methyl ester hydrochloride
  • (s)-3-(2-Cyanophenyl)alanine methyl ester hydrochloride
  • (s)-3-(3-Nitrophenyl)alanine methyl ester hydrochloride

Uniqueness

(s)-3-(3-Cyanophenyl)alanine methyl ester hydrochloride is unique due to the specific position of the cyanophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZHQCDQCKLSAF-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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